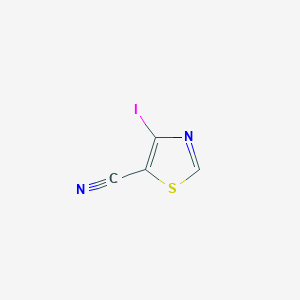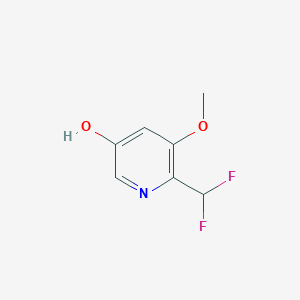![molecular formula C7H10N4O B12967828 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is part of a broader class of pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable amines, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-efficient reagents and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a core protein allosteric modulator (CpAM) that can inhibit the replication of hepatitis B virus by binding to the viral core protein and preventing its proper assembly . This interaction disrupts the viral life cycle and reduces viral load in infected cells.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A closely related compound with similar structural features.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide stands out due to its specific biological activity as a CpAM, which is not commonly observed in other similar compounds. Its ability to inhibit a broad range of nucleoside-resistant hepatitis B virus variants highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h3,9H,1-2,4H2,(H2,8,12) |
InChI Key |
JYVWSKNSLKJFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


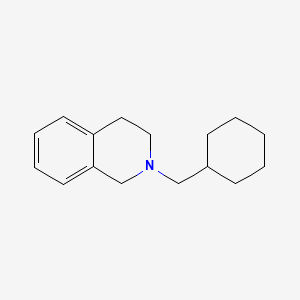
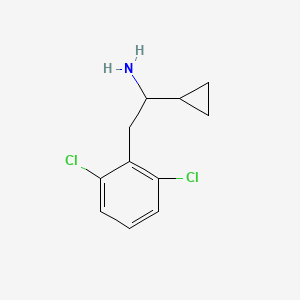
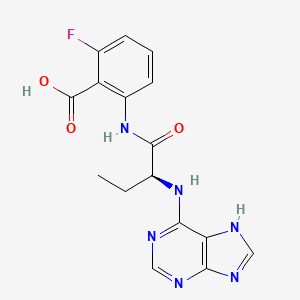
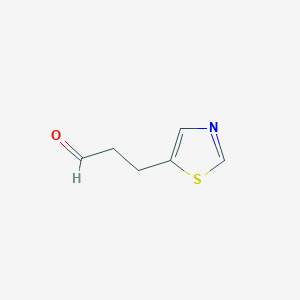
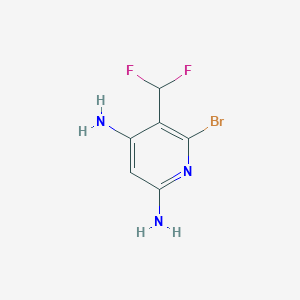
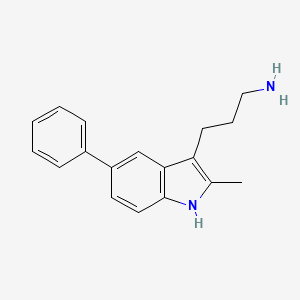
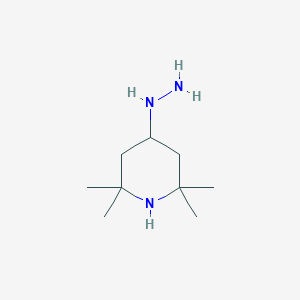
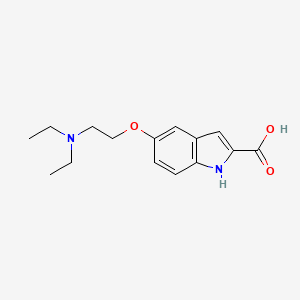
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
